molecular formula C11H15NO2 B1378443 N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine CAS No. 1394042-49-9

N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Cat. No. B1378443
M. Wt: 193.24 g/mol
InChI Key: XKGRWFMQDBHYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine” is a chemical compound with the CAS Number: 1394042-49-9 . Its IUPAC Name is 5-(methoxyamino)-2,3,4,5-tetrahydro-1-benzoxepine . The molecular weight of this compound is 193.25 .


Molecular Structure Analysis

The InChI Code for “N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine” is 1S/C11H15NO2/c1-13-12-10-6-4-8-14-11-7-3-2-5-9(10)11/h2-3,5,7,10,12H,4,6,8H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine” is a liquid at room temperature .

Scientific Research Applications

Anti-Cancer Agents

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: This compound has been used in the design and synthesis of novel anti-cancer agents . Specifically, it has been used to create 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives .
  • Methods of Application: The compound was introduced into a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives by introducing an alkyl or aralkyl and a sulfonyl group . These groups are considered as the pharmacophores of some antitumor drugs .
  • Results: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells . The compounds were more potent against A549 compared to the other three cell lines .

Chiral Spacer for Optically Active Cyclophane Receptors

  • Scientific Field: Organic Chemistry
  • Summary of Application: It’s used as a chiral spacer for optically active cyclophane receptors.
  • Methods of Application: The compound is used in the design of cyclophane receptors, which are efficient binders of naphthalene derivatives.
  • Results: The compound shows chiral recognition in complexation of naproxen derivatives.

Synthesis of Antidepressant Molecules

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: This compound has been used in the synthesis of antidepressant molecules . It’s particularly important in the development of novel dual- or multi-target antidepressants .
  • Methods of Application: The compound is used in metal-catalyzed reactions to synthesize key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others .
  • Results: Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

Synthesis of Clomipramine

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: This compound has been used in the synthesis of Clomipramine , a tricyclic antidepressant used to treat obsessive-compulsive disorder (OCD).
  • Methods of Application: The compound was transformed to the resultant dihydro compound by a simple reduction of a conjugated ()-bond using the multipurpose Mg in MeOH at 50 °C for 1.5 hours . Finally, 3-chloro-N, N-dimethylpropan-1-amine can be employed in alkylation to obtain the desired Clomipramine .
  • Results: Clomipramine has shown effectiveness in treating symptoms of OCD .

Synthesis of 1,5-Naphthyridines

  • Scientific Field: Organic Chemistry
  • Summary of Application: This compound has been used in the synthesis of 1,5-naphthyridines , which are important heterocyclic compounds with various biological activities.
  • Methods of Application: Alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
  • Results: The synthesized 1,5-naphthyridines have shown various biological activities .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-12-10-6-4-8-14-11-7-3-2-5-9(10)11/h2-3,5,7,10,12H,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGRWFMQDBHYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC1CCCOC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Reactant of Route 2
N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Reactant of Route 3
N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Reactant of Route 4
N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Reactant of Route 5
N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Reactant of Route 6
N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.